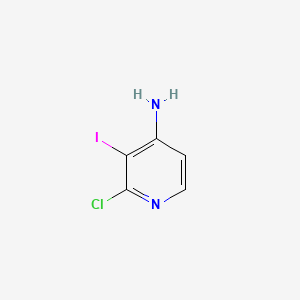

2-Chloro-3-iodopyridin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVMKCHHWASQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640098 | |

| Record name | 2-Chloro-3-iodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909036-46-0 | |

| Record name | 2-Chloro-3-iodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-iodopyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-iodopyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-3-iodopyridin-4-amine, a key intermediate in modern pharmaceutical development. As a Senior Application Scientist, my goal is to not only present the data but to also provide the underlying scientific rationale for the experimental methodologies, ensuring a deeper understanding for researchers and drug development professionals. This document is structured to deliver critical information in a logical and accessible format, moving from fundamental identification to detailed analytical characterization.

Compound Identity and Structure

This compound is a halogenated aminopyridine derivative with the molecular formula C₅H₄ClIN₂.[1][2] Its structure, featuring a pyridine ring substituted with chlorine, iodine, and an amino group, makes it a versatile building block in organic synthesis, particularly for creating complex heterocyclic scaffolds.[1]

Systematic Name: this compound CAS Number: 909036-46-0[1] Molecular Formula: C₅H₄ClIN₂[1][2] Molecular Weight: 254.46 g/mol [2]

The unique arrangement of a chloro substituent at the 2-position, an iodo group at the 3-position, and an amino group at the 4-position imparts distinct reactivity and physicochemical characteristics to the molecule, which are crucial for its application in medicinal chemistry.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process development, formulation, and quality control. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Appearance | White to pink/orange solid | [1] |

| Melting Point | 116-117 °C | [1][3] |

| Boiling Point (Predicted) | 377.0 ± 42.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 2.139 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.96 ± 0.42 | [1] |

| LogP (Predicted) | 2.503 | [3] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [4] |

Expert Insights: The predicted pKa suggests that the compound is a weak base, with the amino group being the most likely site of protonation. This has implications for its solubility in aqueous media at different pH values and for the design of salt formation strategies. The predicted LogP indicates a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and membrane permeability. While experimental solubility data is not widely published, its known utility in organic synthesis suggests good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4]

Synthesis and Purification

This compound is typically synthesized from 4-amino-2-chloropyridine via an electrophilic iodination reaction.[1][5]

Synthetic Workflow Diagram

Caption: General synthesis workflow for this compound.

Detailed Synthesis Protocol

Rationale: This protocol is based on a well-established electrophilic aromatic substitution reaction. Acetic acid serves as the solvent, and sodium acetate acts as a base to modulate the reactivity of iodine monochloride, the iodinating agent. The workup procedure is designed to neutralize the acidic reaction mixture and extract the product into an organic solvent. Finally, column chromatography is employed to isolate the pure product from any unreacted starting materials or side products.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2-chloropyridine (1.0 eq.), sodium acetate (1.5 eq.), and glacial acetic acid.

-

Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to 70 °C and stir for approximately 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.[1][5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Expert Rationale: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, Cl, I) and the aromatic nature of the pyridine ring.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms directly attached to the electronegative chlorine and iodine atoms will be shifted downfield.

Expert Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. The N-H stretching vibrations of the primary amine and the C=C and C=N stretching vibrations of the aromatic ring are key diagnostic peaks.

-

N-H Stretching: Expect two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

Aromatic C=C and C=N Stretching: Look for several bands in the 1400-1600 cm⁻¹ region.

-

C-Cl and C-I Stretching: These will appear in the fingerprint region at lower wavenumbers.

Expert Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. Electron Impact (EI) ionization is a common technique for this type of analysis.[1]

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 254, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak with approximately one-third the intensity of the M+ peak.

-

Fragmentation: Common fragmentation pathways may include the loss of the iodine atom, the chlorine atom, or the amino group.

Analytical Workflow Diagram

Caption: Standard analytical workflow for the characterization of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[3] Its trifunctional nature allows for diverse chemical modifications, making it a versatile scaffold for building complex molecular architectures.

One notable application is in the synthesis of pyrrolo[3,2-c]pyridine derivatives, which have shown potential as anticancer agents.[6] The unique substitution pattern of this compound allows for regioselective reactions to construct the fused pyrrole ring system.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. It is also noted to be light-sensitive, so storage in a dark, dry place is recommended.[1]

Conclusion

As a Senior Application Scientist, I have presented this guide to provide a comprehensive and practical understanding of the physicochemical properties of this compound. The data and protocols herein are intended to empower researchers and drug development professionals in their efforts to utilize this important chemical intermediate effectively and safely. The combination of its unique structural features and versatile reactivity ensures that this compound will continue to be a valuable tool in the pursuit of novel therapeutics.

References

-

This compound | CAS#:909036-46-0 | Chemsrc. (2025-08-24). Retrieved January 30, 2026, from [Link]

-

Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024-01-14). Retrieved January 30, 2026, from [Link]

-

This compound - Amerigo Scientific. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. This compound | 909036-46-0 [chemicalbook.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Chinese Manufacturer Supply this compound 909036-46-0 On Stock with Competitive Price [whsysbio.net]

- 4. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

2-Chloro-3-iodopyridin-4-amine: A Lynchpin Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Functional Group Orthogonality

In the intricate chess game of modern organic synthesis, control over reactivity is paramount. The ability to selectively address one reactive site on a multifunctional scaffold while leaving others untouched is the hallmark of an elegant and efficient synthetic strategy. 2-Chloro-3-iodopyridin-4-amine is a masterful embodiment of this principle. This guide eschews a conventional cataloging of reactions in favor of a deeper exploration into why this molecule is so effective, focusing on the causality behind its reactivity and its proven application in constructing high-value compounds.

Core Molecular Architecture: An Analysis of Inherent Reactivity

The synthetic power of this compound stems from the distinct electronic and steric environment of its three key functional groups.

-

The 4-Amino Group: As a potent electron-donating group, the primary amine activates the pyridine ring towards electrophilic substitution. Its most critical role in the context of this building block is as a directing group, facilitating the regioselective installation of the iodine atom at the adjacent C-3 position. Post-synthesis, it serves as a versatile nucleophilic handle for acylation, sulfonylation, or alkylation, often in the final steps of a synthetic sequence.

-

The 3-Iodo Group: The carbon-iodine (C-I) bond is the most labile of the two carbon-halogen bonds. With a bond dissociation energy of approximately 210 kJ/mol, it is significantly weaker than the C-Cl bond. This renders the C-3 position the primary site for oxidative addition to a low-valent palladium(0) catalyst, the crucial initiating step in most cross-coupling reactions.[1] This predictable reactivity allows for the initial, selective functionalization of the C-3 position.

-

The 2-Chloro Group: The carbon-chlorine (C-Cl) bond is substantially stronger (~339 kJ/mol) and less polarizable than the C-I bond.[1] Consequently, it is significantly less reactive towards oxidative addition.[1][2] This "inertness" relative to the C-I bond is the cornerstone of the molecule's utility, creating a latent reactive site that can be addressed after the C-3 position has been modified. Engaging the C-Cl bond in cross-coupling typically requires more forcing conditions: higher temperatures and, critically, the use of bulky, electron-rich phosphine ligands that promote the challenging oxidative addition step.[2]

This hierarchy of reactivity (I > Cl) establishes a reliable roadmap for sequential, site-selective cross-coupling reactions, minimizing the need for cumbersome protecting group strategies.

Synthesis: Establishing the Foundation

A robust and scalable synthesis of the title compound is a prerequisite for its use as a building block. The most common laboratory preparation involves the electrophilic iodination of the readily available 2-chloro-4-aminopyridine.

Experimental Protocol: Regioselective Iodination

Causality: The electron-donating amino group activates the pyridine ring, and the reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of an iodinating agent like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) provides a source of electrophilic iodine (I+). The reaction is typically performed in an acidic medium like acetic acid, which protonates the pyridine nitrogen, further influencing the electronic distribution and directing the substitution.[3][4]

Materials:

-

2-Chloro-4-aminopyridine

-

Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid or Dimethylformamide (DMF)

-

Sodium Acetate (if using ICl in acetic acid)

-

Sodium Bicarbonate Solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium or Sodium Sulfate

Step-by-Step Methodology:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4-aminopyridine (1.0 eq) in glacial acetic acid.

-

Add sodium acetate (1.5 eq) to the solution.

-

Slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid.[3][4]

-

Heat the reaction mixture to 70 °C and stir for 4-16 hours, monitoring for the consumption of starting material by TLC or LC-MS.[3][4]

-

Cool the mixture to room temperature and carefully neutralize it by pouring it into a stirred, chilled solution of saturated sodium bicarbonate.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.[3][5]

Key Transformations: A Platform for Molecular Diversity

The true value of this compound is realized in its sequential functionalization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

This Nobel Prize-winning reaction is the workhorse for installing aryl or vinyl groups.[5] The reaction proceeds selectively at the C-3 position due to the lower bond energy of the C-I bond.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Selective C-3 Arylation

-

To a degassed solution of this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq) in a solvent mixture like 1,4-dioxane/water (4:1), add the palladium catalyst.

-

A typical catalyst system is Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like PPh₃ or a more electron-rich biarylphosphine ligand (e.g., JohnPhos) (4-10 mol%).[6]

-

Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the 2-chloro-3-arylpyridin-4-amine product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a powerful route to introduce C(sp) hybridized carbons, creating linear scaffolds valuable for further elaboration or as pharmacophoric elements. This reaction also occurs selectively at the C-3 iodo position.

Experimental Protocol: Selective C-3 Alkynylation

-

Combine this compound (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%) in a suitable solvent (e.g., THF, DMF).[7]

-

Add an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.[7]

-

Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

After the C-3 position has been functionalized, the less reactive C-2 chloro-substituent can be targeted for C-N bond formation. This reaction is critical for installing diverse amine side chains.

Causality: The C-Cl bond activation is energetically demanding. Success hinges on a catalyst system capable of facilitating this difficult oxidative addition. This is achieved by using a palladium precursor in combination with sterically hindered, electron-rich biarylphosphine or ferrocenyl ligands (e.g., RuPhos, BrettPhos, Josiphos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[2][8]

Experimental Protocol: C-2 Amination

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloro-3-(R¹)-pyridin-4-amine substrate (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate ligand (e.g., RuPhos, 4 mol%).

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Application Spotlight: A Modular Approach to Kinase Inhibitors

The sequential functionalization strategy described above is perfectly suited for the synthesis of libraries of kinase inhibitors, which often feature a substituted heterocyclic core that binds to the hinge region of the enzyme's ATP-binding pocket.[9][10]

Caption: A modular workflow for kinase inhibitor synthesis.

This workflow allows for the rapid generation of diverse analogs by simply changing the boronic acid/alkyne (R¹) and the amine (R²) in the two key cross-coupling steps.

Quantitative Data Summary

The following table provides a general overview of expected yields for the key transformations. Actual yields are highly substrate- and condition-dependent.

| Reaction Type | Position Targeted | Typical Catalyst System | General Yield Range (%) |

| Iodination | C-3 | ICl or NIS in Acid | 45-85%[3][5] |

| Suzuki-Miyaura | C-3 (Iodo) | Pd(OAc)₂ / PPh₃ or Biaryl Ligand | 70-95% |

| Sonogashira | C-3 (Iodo) | Pd(PPh₃)₂Cl₂ / CuI | 65-90%[11][12] |

| Buchwald-Hartwig | C-2 (Chloro) | Pd₂(dba)₃ / Biaryl Ligand | 50-85%[2] |

Conclusion and Forward Outlook

This compound is more than a mere reagent; it is a strategic tool that grants synthetic chemists precise control over the assembly of complex, polysubstituted pyridines. The inherent and predictable difference in reactivity between its C-I and C-Cl bonds provides a robust platform for sequential, orthogonal functionalization. This guide has detailed the fundamental principles governing its reactivity, provided validated protocols for its synthesis and key transformations, and illustrated its direct application in the logical construction of high-value molecules like kinase inhibitors. As the demand for novel, structurally complex small molecules continues to grow in pharmaceutical and materials science, the strategic application of such well-designed building blocks will remain an indispensable component of synthetic innovation.

References

-

Title: Suzuki Coupling - Source: YouTube (Example protocol in description) - URL: [Link]

-

Title: Suzuki cross-coupling reaction - Source: YouTube - URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Source: Weizmann Institute of Science - URL: [Link]

-

Title: A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Source: Journal of Chemical Reviews - URL: [Link]

-

Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - Source: PMC - NIH - URL: [Link]

-

Title: One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - Source: CORE - URL: [Link]

-

Title: Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - Source: New Journal of Chemistry (RSC Publishing) - URL: [Link]

- Title: Process for making 3-amino-2-chloro-4-methylpyridine - Source: Google Patents - URL

-

Title: this compound - Source: Amerigo Scientific - URL: [Link]

-

Title: Palladium catalyzed couplings - Source: Chemistry LibreTexts - URL: [Link]

-

Title: Sonogashira Coupling - Source: Organic Chemistry Portal - URL: [Link]

-

Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Source: SciRP.org - URL: [Link]

-

Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - Source: ResearchGate - URL: [Link]

-

Title: Sonogashira Coupling - Source: Chemistry LibreTexts - URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction - Source: Organic Chemistry Portal - URL: [Link]

-

Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - Source: PubMed - URL: [Link]

-

Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Source: ResearchGate - URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring the Versatile World of this compound: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. researchgate.net [researchgate.net]

Technical Monograph: Operational Safety and Handling of 2-Chloro-3-iodopyridin-4-amine

Executive Summary & Chemical Context

2-Chloro-3-iodopyridin-4-amine is a high-value halogenated heterocyclic building block.[1][2] In modern drug discovery, it serves as a "privileged scaffold," particularly in the synthesis of SHP2 and KRAS inhibitors. Its utility stems from its orthogonal reactivity: the iodine atom at the C3 position is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the chlorine at C2 and the amine at C4 provide secondary handles for nucleophilic substitution and amide coupling, respectively.

However, this reactivity profile necessitates strict handling protocols.[3][4] The C-I bond is photolabile, and the aminopyridine core poses potential sensitization risks. This guide synthesizes safety data with practical medicinal chemistry experience to ensure data integrity and researcher safety.

Physicochemical Profile

| Property | Specification | Operational Note |

| Appearance | Off-white to pink/light brown solid | Critical Indicator: Darkening to deep brown indicates iodine release (decomposition). |

| Molecular Weight | 254.46 g/mol | N/A |

| Melting Point | 116–117 °C | Sharp melting point indicates high purity; broadening suggests oxidation. |

| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water. Use DMSO for biological stock solutions. |

| Reactivity | Electrophile (C-I, C-Cl) & Nucleophile (NH2) | Sensitive to light and strong oxidizers. |

Hazard Identification & Toxicology (E-E-A-T Analysis)

While standard Safety Data Sheets (SDS) often classify this compound generically, a structural analysis reveals specific risks that must be managed.

GHS Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin/Eye Irritation (Inferred): H315, H319 - Causes skin and serious eye irritation.

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.

Expert Insight: The "Hidden" Hazards

-

Sensitization Potential: Aminopyridines can act as haptens, binding to skin proteins and inducing allergic contact dermatitis over time. Protocol: Double-gloving is mandatory during weighing.

-

Photolytic Dehalogenation: The C3-Iodine bond is weak (~50-60 kcal/mol). Exposure to UV or broad-spectrum light causes homolytic cleavage, releasing iodine radicals (

). This not only degrades the reagent but generates reactive radical species that can induce unexpected side reactions.

Operational Handling Protocols

Storage Strategy

-

Vessel: Amber glass vials with Teflon-lined caps (PTFE).

-

Atmosphere: Store under Argon or Nitrogen if planning long-term storage (>1 month) to prevent amine oxidation.

-

Temperature: 2–8 °C (Refrigerated).

-

Visual Check: Before use, inspect for color. A pink hue is acceptable; dark brown requires repurification (recrystallization from Hexane/EtOAc).

Weighing and Transfer (The "Static" Risk)

As a crystalline solid, this compound is prone to static charge, which can cause "fly-away" powder, leading to inhalation risk and cross-contamination.

Step-by-Step Protocol:

-

Environment: Operate inside a certified chemical fume hood.

-

Ionization: Use an anti-static gun or ionizer bar near the balance if the humidity is <30%.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness), lab coat, and safety glasses.

-

Transfer: Use a glass or anti-static plastic spatula. Do not use metal spatulas if the compound is slightly damp or if trace metal contamination is a concern for downstream catalysis.

Reaction Setup (Cross-Coupling Context)

Because this reagent is typically used in Pd-catalyzed reactions, oxygen exclusion is vital not just for safety, but for chemical success.

-

Solvent Degassing: Sparge reaction solvents (Dioxane, DMF) with Nitrogen/Argon for 15 minutes before adding the catalyst.

-

Addition Order: Add this compound before the catalyst (e.g.,

) to prevent premature oxidative addition in the presence of air. -

Light Protection: Wrap the reaction flask in aluminum foil if the reaction time exceeds 4 hours.

Visualized Workflows

Safe Handling Lifecycle

This diagram outlines the decision-making process from storage to waste, emphasizing the "Stop/Go" checks for purity.

Caption: Operational lifecycle emphasizing the critical visual inspection step to detect iodine decomposition prior to synthesis.

Degradation Mechanism & Prevention

Understanding why we take precautions ensures compliance. This diagram illustrates the photolytic pathway we are preventing.

Caption: Mechanistic pathway of photolytic degradation. The weak C-I bond requires physical barriers (amber glass) to prevent radical formation.

Emergency & Disposal Protocols

Spill Management

-

Small Spill (<5g):

-

Do not sweep (creates dust).

-

Cover with wet paper towels to dampen the powder.

-

Wipe up and place in a sealable bag.[5]

-

Clean surface with 10% sodium thiosulfate (to neutralize any potential free iodine) followed by ethanol.

-

-

Skin Exposure:

-

Immediately wash with soap and water for 15 minutes.

-

Do not use ethanol on skin (may enhance absorption of the halogenated compound).

-

Waste Disposal

This compound contains both Chlorine and Iodine.

-

Classification: Halogenated Organic Waste.

-

Segregation: Do NOT mix with acid waste (potential for toxic gas generation) or oxidizing waste.[5]

-

Labeling: Must be clearly labeled "Halogenated Pyridine Derivative - Toxic."

References

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

- 1. Exploring the Versatile World of this compound: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

2-Chloro-3-iodopyridin-4-amine: Sourcing, Quality Control, and Synthetic Utility Guide

CRITICAL ALERT: CAS Number Verification

Do not rely solely on CAS 149021-66-9. There is a significant discrepancy in public databases regarding the CAS number provided in your request.

-

Target Molecule: 2-Chloro-3-iodopyridin-4-amine matches CAS 909036-46-0 .[1][2][3][4][5][6][7]

-

Provided CAS (149021-66-9): This CAS is frequently associated with NIR-664-iodoacetamide , a near-infrared fluorescent dye.[8]

-

Action: When ordering, verify the chemical structure (SMILES: Nc1ccnc(Cl)c1I) rather than relying on the CAS number alone to avoid purchasing an expensive fluorophore instead of the pyridine intermediate.

Part 1: Chemical Identity & Strategic Importance

This compound is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ALK, ROS1, and SHP2 pathways). Its value lies in its orthogonal reactivity : the presence of three distinct functional handles (C2-Cl, C3-I, C4-NH2) allows for highly controlled, sequential functionalization.

| Property | Specification |

| Chemical Name | This compound |

| Correct CAS | 909036-46-0 |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | 254.46 g/mol |

| SMILES | Nc1ccnc(Cl)c1I |

| Appearance | Off-white to light brown solid (color darkens upon light exposure) |

| Key Reactivity | C3-I (Suzuki/Sonogashira), C2-Cl (SNAr/Buchwald), C4-NH₂ (Amide coupling) |

Part 2: Sourcing Strategy & Vendor Analysis

Purchasing this intermediate requires distinguishing between "Catalog Suppliers" (resellers of small batches) and "Origin Manufacturers" (bulk synthesis).

Vendor Tiers

| Tier | Supplier Type | Recommended For | Risk Profile | Key Vendors |

| 1 | Primary Manufacturers | Scale-up (>100g), GMP requirements. | Low. Full COA/NMR provided. | WuXi AppTec , PharmBlock , Enamine |

| 2 | Specialized Catalog | MedChem Discovery (1g - 25g). | Low-Medium. Good QC, fast shipping. | Combi-Blocks , BLD Pharm , Fluorochem |

| 3 | Aggregators | High-Throughput Screening (mg quantities). | High. Often "No Analytical Data" provided. | Sigma-Aldrich (AldrichCPR) , MolPort |

Procurement Decision Matrix

The following workflow illustrates the logic for selecting a supplier based on project phase and risk tolerance.

Figure 1: Strategic sourcing workflow emphasizing the risk associated with aggregator "As-Is" collections versus specialized chemical vendors.

Part 3: Technical Specifications & Quality Control

This molecule is synthesized via the iodination of 2-chloro-4-aminopyridine.[7] The primary quality risk is regioisomer contamination (iodination at C5 instead of C3) and poly-iodination .

Self-Validating QC Protocol

Do not accept a vendor's Certificate of Analysis (COA) blindly. Use this protocol to validate identity.

-

Visual Inspection:

-

Pass: Off-white to beige powder.

-

Fail: Dark brown/black sticky solid (indicates iodine decomposition or significant oxidation).

-

Note: The C-I bond is photolabile. Degraded samples release free iodine (

).

-

-

¹H-NMR Validation (DMSO-d₆):

-

Diagnostic Peak: Look for two doublets for the pyridine protons.

-

C3-Iodo (Target): The protons at C5 and C6 will show ortho coupling (~5-6 Hz).

-

C5-Iodo (Impurity): If iodine is at C5, the protons at C3 and C6 will appear as singlets (or show weak para coupling), distinct from the target pattern.

-

Reference Shift:

7.96 (d, J=5.6 Hz, 1H, H-6), 6.65 (d, J=5.6 Hz, 1H, H-5), 6.45 (br s, 2H, NH₂).

-

-

LC-MS Purity:

-

Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).

-

Target Mass: [M+H]⁺ = 254.9 (Cl³⁵ isotope) and 256.9 (Cl³⁷ isotope) in a 3:1 ratio.

-

Rejection Criteria: Presence of [M+H]⁺ = 380+ (Di-iodo species).

-

Part 4: Synthetic Utility & Handling

Chemoselectivity Map

The utility of this compound relies on the reactivity difference between the C-I and C-Cl bonds.

-

C3-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Reacts at lower temperatures (RT to 60°C).

-

C2-Chlorine: Less reactive. Requires higher temperatures (>100°C) or specialized ligands (Buchwald-Hartwig) to displace. Usually functionalized after the C3 position.

-

C4-Amine: Directing group for ortho-lithiation; nucleophile for amide couplings.

Figure 2: Chemoselectivity profile. The C3-Iodine bond allows for selective functionalization before attacking the C2-Chlorine position.

Handling & Storage Protocols

-

Light: Strictly protect from light. Wrap vials in aluminum foil. UV light cleaves the C-I bond, generating radicals that lead to polymerization.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

-

Temperature: Refrigerate (2–8°C) for long-term storage.

References & Verified Sources

-

ChemicalBook. (2024). This compound Properties and Synthesis. Link

-

Combi-Blocks. (2024). Product Catalog: QA-4488 (2-Chloro-3-iodo-4-pyridinamine). Link

-

Sigma-Aldrich. (2024). AldrichCPR Collection: this compound. Link

-

PubChem. (2024). Compound Summary: this compound (CAS 909036-46-0).[1][2][3][4][5][6][7] Link

-

Balfour, M. N., et al. (2017).[6] "Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols." Bioorganic & Medicinal Chemistry, 25(1), 202-212. (Demonstrates synthetic utility).

Sources

- 1. 909036-46-0|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-3-iodo-4-pyridinamine | CAS#:909036-46-0 | Chemsrc [chemsrc.com]

- 3. 909036-46-0|this compound|BLD Pharm [bldpharm.com]

- 4. halochem.com [halochem.com]

- 5. guidechem.com [guidechem.com]

- 6. Chinese Manufacturer Supply this compound 909036-46-0 On Stock with Competitive Price [whsysbio.net]

- 7. echemi.com [echemi.com]

- 8. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Tri-Functional Linchpin: A Technical Guide to 2-Chloro-3-iodopyridin-4-amine

CAS: 909036-46-0 | Formula: C₅H₄ClIN₂ | MW: 254.46 g/mol [1]

Executive Summary: The Gateway to Privileged Scaffolds

In the landscape of modern medicinal chemistry, 2-Chloro-3-iodopyridin-4-amine serves as a strategic "linchpin" intermediate.[2] Unlike generic pyridine building blocks, this molecule possesses a unique 2,3,4-substitution pattern that offers orthogonal reactivity. Its value lies in its ability to function as a programmable scaffold for the synthesis of Pyrrolo[3,2-c]pyridines (5-azaindoles), a privileged heterocycle found in next-generation kinase inhibitors (e.g., TAK-441, Fedratinib analogues) and Hedgehog signaling modulators.

This guide analyzes the chemical utility of this intermediate, detailing its synthesis, its role in constructing complex pharmacophores, and the process chemistry required to handle it at scale.

The Architecture of Reactivity

The power of this compound lies in the electronic differentiation of its three functional handles. This allows for sequential, regioselective functionalization without the need for protecting groups.

The "Halogen Dance" Hierarchy

The molecule features two halogen atoms with distinct reactivity profiles, governed by their bond strengths and positions relative to the pyridine nitrogen:

-

C3-Iodine (High Reactivity): The C3 position is sterically crowded but electronically primed for oxidative addition. It is the first site of reaction in Palladium-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura).

-

C2-Chlorine (Latent Reactivity): The C2-Cl bond is stronger and less reactive toward Pd(0) than the C-I bond. However, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.

-

C4-Amine (Directing Group): The amine serves two roles: it acts as a directing group for the initial iodination (ortho-direction) and provides the nitrogen source for subsequent heterocycle cyclization.

Visualization: The Orthogonal Reactivity Map

Figure 1: The orthogonal reactivity map demonstrating sequential functionalization capabilities.

Core Application: Synthesis of Pyrrolo[3,2-c]pyridines[3][4][5][6]

The primary industrial application of this compound is the synthesis of Pyrrolo[3,2-c]pyridines (also known as 5-azaindoles). This scaffold is bioisosteric to indole but with improved water solubility and distinct hydrogen-bonding capabilities, making it ideal for kinase inhibitors targeting JAK2 , FLT3 , and MPS1 .

The Larock-Type Cyclization

The transformation involves a Sonogashira coupling at the C3-Iodine followed by an intramolecular cyclization involving the C4-Amine.

-

Step 1: Sonogashira coupling with a terminal alkyne (or trimethylsilylacetylene).

-

Step 2: Base-mediated cyclization (if not spontaneous) to form the 5-azaindole core.

-

Step 3: The remaining C2-Chlorine is then available for further derivatization (e.g., introducing solubilizing groups like N-methylpiperazine).

Notable Drug Candidates using this Scaffold:

-

TAK-441: An investigational Hedgehog signaling inhibitor.[3]

-

CCT251455: A potent chemical probe for MPS1 (Monopolar Spindle 1) kinase.

-

Fedratinib Analogues: While Fedratinib uses a different core, 5-azaindole analogues are actively explored for overcoming ruxolitinib resistance.

Experimental Protocol: Validated Synthesis

The most robust route to this compound is the regioselective iodination of 2-chloropyridin-4-amine. The use of Iodine Monochloride (ICl) is preferred over elemental iodine (

Protocol: Regioselective Iodination

Reaction Scheme: 2-Chloropyridin-4-amine + ICl + NaOAc → this compound

Reagents:

-

2-Chloropyridin-4-amine (1.0 equiv)[4]

-

Iodine Monochloride (ICl) (1.1 equiv)

-

Sodium Acetate Trihydrate (NaOAc·3H₂O) (1.5 equiv)

-

Glacial Acetic Acid (Solvent, 5-7 vol)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-chloropyridin-4-amine (e.g., 20.0 g) and sodium acetate trihydrate (31.7 g) in glacial acetic acid (170 mL).

-

Addition: Prepare a solution of Iodine Monochloride (27.8 g) in glacial acetic acid (10 mL). Add this solution dropwise to the reaction mixture at room temperature. Note: ICl is corrosive; handle in a fume hood.

-

Reaction: Heat the mixture to 70°C and stir for 16 hours under nitrogen atmosphere.

-

Monitoring: Monitor reaction progress via LC-MS or TLC (40% EtOAc/Hexane). The product typically appears as a less polar spot compared to the starting material.

-

Quenching: Cool the mixture to room temperature. Pour carefully into a saturated sodium bicarbonate (

) solution or solid -

Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

-

Washing: Wash combined organics with 10%

(to remove excess iodine) and brine. -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 6% to 40% EtOAc in Hexane).

Expected Yield: 45-50% Physical State: Light brown to off-white solid. Melting Point: 116-117°C.

Process Chemistry Workflow

Figure 2: Step-by-step process flow for the synthesis of the target intermediate.[4]

Technical Challenges & Troubleshooting

Regioselectivity (3-Iodo vs 5-Iodo)

The amino group at C4 is an ortho,para-director. Since the C2 position is blocked by Chlorine, iodination can theoretically occur at C3 (ortho) or C5 (ortho).

-

Observation: The C3 position is favored despite steric hindrance from the adjacent Chlorine.

-

Mechanism: The "buttressing effect" of the chlorine and the coordination of the electrophile to the amine lone pair directs the iodine to the C3 position.

-

Troubleshooting: If significant C5-iodination is observed, lower the reaction temperature to 50°C and increase reaction time.

Purification

The product is light-sensitive and can degrade upon prolonged exposure to silica gel.

-

Recommendation: Perform chromatography rapidly. Store the purified solid in amber vials under argon at 4°C.

References

-

Synthesis Protocol & Characterization: ChemicalBook. (2022).[5] "Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine."

-

Application in Kinase Inhibitors (MPS1): Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry.

-

Application in Hedgehog Signaling (TAK-441): Ohashi, T., et al. (2012).[3] "Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor."[3] Bioorganic & Medicinal Chemistry.

-

Patent Literature (General Synthesis): Exelixis, Inc. (2007). "WO2007044515: Kinase Modulators." (Describes the use of 2-chloro-3-iodo intermediates in inhibitor synthesis).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Exploring the Versatile World of this compound: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 3. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: Modification of the core skeleton for improved solubility [agris.fao.org]

- 4. This compound | 909036-46-0 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis protocol for 2-Chloro-3-iodopyridin-4-amine from 2-chloropyridin-4-amine

Application Note: Regioselective Synthesis of 2-Chloro-3-iodopyridin-4-amine

Executive Summary

The intermediate This compound (CAS: 909036-46-0) is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., ERK, MAPK pathways).[1] Its structural value lies in the orthogonal reactivity of its three functional handles: the C2-chlorine (amenable to

This protocol details the regioselective iodination of 2-chloropyridin-4-amine .[1] While electrophilic halogenation of pyridines is typically sluggish due to the electron-deficient ring, the C4-amino group sufficiently activates the system.[1] The challenge lies in directing the iodine exclusively to the C3 position (ortho to amine, beta to nitrogen) while suppressing the formation of the C5-iodo and 3,5-diiodo byproducts.[1]

Scientific Foundation & Retrosynthesis[1]

Mechanistic Insight: The Regioselectivity Challenge

In 2-chloropyridin-4-amine, two positions are electronically activated for electrophilic aromatic substitution (

-

C3 Position: Flanked by the amino group and the C2-chlorine.[1] Sterically more crowded, but electronically unique due to the inductive withdrawal of the adjacent chlorine and potential coordination of the iodinating agent to the ring nitrogen or C2-substituent.[1]

-

C5 Position: Flanked by the amino group and a proton. Sterically more accessible.[1]

Why C3 predominates: Experimental evidence confirms that using Iodine Monochloride (ICl) in glacial acetic acid favors the C3-iodo product.[1] This regioselectivity is attributed to the "ortho-effect" where the incoming electrophile is stabilized by the adjacent functionalities, despite the steric penalty.[1] However, thermodynamic control (high heat) or excess reagent leads to the thermodynamic sink: the 3,5-diiodo species.[1]

Reaction Scheme

The transformation utilizes Iodine Monochloride (ICl) as the iodine source, which is more electrophilic than elemental iodine (

Figure 1: Reaction scheme illustrating the conversion of 2-chloropyridin-4-amine to the 3-iodo target.

Experimental Protocol

Reagents and Materials

| Reagent | CAS No.[2][3][4] | MW ( g/mol ) | Equiv.[1][4] | Role |

| 2-Chloropyridin-4-amine | 14432-12-3 | 128.56 | 1.0 | Starting Material |

| Iodine Monochloride (ICl) | 7790-99-0 | 162.35 | 1.1 | Iodinating Agent |

| Sodium Acetate Trihydrate | 6131-90-4 | 136.08 | 1.5 | Buffer / Base |

| Glacial Acetic Acid | 64-19-7 | - | Solvent | Solvent |

| Sodium Thiosulfate | 7772-98-7 | - | - | Quench (Iodine removal) |

Step-by-Step Methodology (Scale: 20g Batch)

Step 1: Reaction Setup

-

Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-chloropyridin-4-amine (20.0 g, 156 mmol) and Sodium Acetate Trihydrate (31.7 g, 233 mmol).

-

Add Glacial Acetic Acid (170 mL) and stir until the solids are mostly suspended/dissolved.

-

Critical Step: Prepare a solution of Iodine Monochloride (27.8 g, 171 mmol) in Glacial Acetic Acid (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

Step 2: Reaction Execution

-

Heat the mixture to 70°C under a nitrogen atmosphere.

-

Stir for 16 hours .

-

Monitor: Check reaction progress via LCMS or TLC (50% EtOAc/Hexane).

Step 3: Quench and Workup

-

Cool the reaction mixture to room temperature.

-

Concentrate the acetic acid under reduced pressure (rotary evaporator) to roughly 20% of the original volume.

-

Dilute the residue with EtOAc (200 mL).

-

Neutralization: Slowly add saturated aqueous

(or solid -

Iodine Removal: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

) solution (100 mL).[1] The organic layer should shift from dark purple/brown to yellow/orange. -

Wash with Brine (100 mL), dry over anhydrous

, filter, and concentrate.

Step 4: Purification

-

The crude residue typically contains a mixture of the 3-iodo product, unreacted material, and traces of di-iodo byproduct.[1]

-

Purify via silica gel column chromatography.[1][4]

-

Eluent: Gradient of 5%

40% Ethyl Acetate in Hexanes.

-

-

Yield: Expect 45–60% isolated yield as a light brown/tan solid.[1]

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol produced the correct regioisomer (3-iodo vs 5-iodo ), use 1H NMR coupling constants as the primary diagnostic tool.[1]

Key Diagnostic Data:

-

1H NMR (400 MHz, DMSO-d6):

7.74 (d, J = 5.3 Hz, 1H, H6 ), 6.53 (d, J = 5.3 Hz, 1H, H5 ), 6.40 (s, 2H, NH2).[1]

Interpretation:

-

H5 and H6 Coupling: The presence of a doublet with J

5.3 Hz indicates vicinal coupling. This confirms that protons are at positions 5 and 6, meaning the iodine must be at position 3.[1] -

Exclusion of 5-Iodo Isomer: If the iodine were at C5, the remaining protons would be at C3 and C6.[1] These are para to each other. The coupling constant would be negligible (J < 1 Hz), appearing as two singlets.[1]

-

Chemical Shift: H6 is deshielded (downfield, ~7.74 ppm) due to the adjacent ring nitrogen.[1] H5 is shielded (upfield, ~6.53 ppm) due to the electron-donating effect of the C4-amine.[1]

Safety & Troubleshooting

-

Hazard: Iodine Monochloride causes severe skin burns and eye damage.[1] It reacts violently with water.[1] All glassware must be dry.[1]

-

Troubleshooting Low Yield:

-

Issue: High recovery of starting material.

-

Fix: Increase temperature to 80°C or add 0.2 equiv additional ICl.

-

Issue: High di-iodo formation.[1]

-

Fix: Lower temperature to 60°C and ensure strictly dropwise addition of ICl.

-

-

Alternative Method (Mild): For small-scale parallel synthesis where acetic acid removal is difficult, N-Iodosuccinimide (NIS) in DMF at room temperature can be used.[1] While milder, this method sometimes requires longer reaction times and may have different impurity profiles.[1]

References

-

Patent Protocol (ICl Method): Preparation of Heterocyclic Compounds as Kinase Inhibitors. WO 2006/040520 & WO 2015/155197.[1] (Detailed experimental procedure for ICl/AcOH route).

-

[1]

-

-

Characterization Data: Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. ChemicalBook & PubChem Data.[1]

-

Mechanistic Context: Schlosser, M., et al. Regioselective Halogenation of Pyridines.[1] Journal of Organic Chemistry. (General principles of pyridine functionalization).

Sources

Buchwald-Hartwig amination of 2-Chloro-3-iodopyridin-4-amine

Application Note: Site-Selective Buchwald-Hartwig Amination of 2-Chloro-3-iodopyridin-4-amine

Executive Summary

This guide details the protocol for the Buchwald-Hartwig amination of this compound . This substrate represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization potential. The core challenge addressed here is chemoselectivity : utilizing the inherent reactivity difference between the C3-iodide and C2-chloride to selectively install an amine at the C3 position while preserving the C2-chloride for subsequent diversification (e.g., SNAr or Suzuki coupling). We also address the compatibility of the free C4-amino group, which acts as both an internal nucleophile and a potential catalyst poison.

Mechanistic Insight & Experimental Strategy

Reactivity Hierarchy (The "Electrophile Ranking")

To achieve high fidelity, one must understand the electronic and steric landscape of the substrate.

-

C3-Iodine (Target): The C–I bond is the weakest (

65 kcal/mol) and undergoes oxidative addition with Pd(0) most rapidly. Despite being sterically crowded (flanked by C2-Cl and C4-NH -

C2-Chlorine (Off-Target): While activated by the adjacent pyridine nitrogen (making it susceptible to nucleophilic aromatic substitution, SNAr), the C–Cl bond is significantly stronger (

95 kcal/mol). Under standard Buchwald-Hartwig conditions (non-nucleophilic bases, mild temperatures), the Pd catalyst discriminates effectively against this site. -

C4-Amine (Interference): The free amine is an electron-donating group (EDG). While it deactivates the ring slightly towards oxidative addition, its primary risk is acting as a competitive ligand for Palladium (poisoning) or participating in self-coupling.

Catalyst & Ligand Selection

-

Catalyst: Pd

(dba) -

Ligand: Xantphos is the "Gold Standard" for this transformation. Its large bite angle (111°) promotes reductive elimination, which is crucial for sterically hindered couplings at the C3 position. Alternatively, BrettPhos is recommended if the external amine nucleophile is weak or sterically demanding.

-

Base: Cs

CO

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the chemoselective pathway and potential pitfalls.

Figure 1: Chemoselective pathway favoring C3-iodine oxidative addition over C2-chlorine activation.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| This compound | 1.0 | Substrate | Limiting reagent. |

| Amine Partner (R-NH | 1.2 | Nucleophile | Primary or secondary amines. |

| Pd | 0.025 (5 mol% Pd) | Pre-catalyst | Source of Pd(0). |

| Xantphos | 0.05 (5 mol%) | Ligand | Prevents catalyst poisoning; promotes coupling. |

| Cs | 2.0 | Base | Anhydrous; grind before use. |

| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |

Step-by-Step Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a resealable pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a separate small vial, dissolve Pd

(dba) -

Stir at room temperature for 10 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating active catalyst formation.

-

-

Reaction Assembly:

-

Charge the main reaction vessel with This compound (1.0 equiv) and Cs

CO -

Add the Amine Partner (1.2 equiv). If the amine is a liquid, add it after the solvent.

-

Add the remaining anhydrous 1,4-Dioxane via syringe.

-

Transfer the pre-formed catalyst solution into the reaction vessel via syringe.

-

-

Degassing: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the solvent).

-

Execution:

-

Seal the vessel.

-

Heat to 90 °C in an oil block or sand bath.

-

Monitor reaction progress by LC-MS or TLC (typically 2–6 hours).

-

Endpoint: Disappearance of the starting iodide (M+H = 255/257) and appearance of the product (M+H = 255 - I + Amine).

-

-

Work-up:

-

Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

-

Concentrate the filtrate under reduced pressure.[2]

-

Purification: Flash column chromatography (Silica gel).[4]

-

Eluent: Hexanes/EtOAc or DCM/MeOH (depending on the polarity of the amine partner).

-

Note: The product will likely be more polar than the starting material due to the added amine.

-

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by C4-NH | Switch to BrettPhos (highly active) or increase catalyst loading to 10 mol%. Ensure strictly anhydrous conditions. |

| C2-Cl Substitution (Byproduct) | Temperature too high or Ligand too small. | Lower temp to 80 °C. Ensure Xantphos is used (large bite angle enforces reductive elimination at C3 before C2 can react). |

| Hydrodehalogenation (Loss of I) | Switch solvent to Toluene .[5] Ensure the amine partner is not sterically preventing reductive elimination. | |

| Self-Coupling (Dimer) | Substrate acting as nucleophile. | Use a weaker base (K |

References

-

Original Methodology: Guram, A. S.; Rennels, R. A.; Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angew.[6] Chem. Int. Ed.1995 , 34, 1348. Link

-

Ligand Effects (Xantphos): Guari, Y.; van Es, D. S.; Reek, J. N.; Kamer, P. C.; van Leeuwen, P. W. "Palladium-Catalyzed Amination of Aryl Bromides Using Xantphos Ligands." Tetrahedron Lett.[5]1999 , 40, 3789. Link

-

Halopyridine Selectivity: Schroter, S.; Stock, C.; Bach, T. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Tetrahedron2005 , 61, 2245. Link

-

BrettPhos Utility: Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chem. Sci.[5]2011 , 2, 57. Link

-

Substrate Data: "this compound." ChemicalBook.[3] Accessed Jan 2026. Link

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 3. This compound | 909036-46-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

Synthesis of pyrrolo[3,2-c]pyridine derivatives using 2-Chloro-3-iodopyridin-4-amine

This Application Note is designed for researchers and drug discovery scientists focusing on kinase inhibitors and heterocyclic scaffold synthesis. It details the synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine (5-azaindole) derivatives using 2-Chloro-3-iodopyridin-4-amine as the starting material.[1]

Introduction & Strategic Value

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is widely utilized in the development of kinase inhibitors (e.g., JAK, Aurora kinase) due to its ability to form key hydrogen bonds within the ATP-binding pocket while modulating physicochemical properties like solubility and metabolic stability.

This protocol utilizes This compound (CAS: 909036-46-0) as a high-value starting material.[1][2][3] Its strategic importance lies in its orthogonal reactivity :

-

C3-Iodine: Highly reactive toward Pd-catalyzed cross-coupling (Sonogashira).

-

C4-Amine: Positioned perfectly for heteroannulation to form the pyrrole ring.

-

C2-Chlorine: Less reactive, remaining intact during the initial steps to serve as a handle for late-stage diversification (e.g., Suzuki coupling).

Retrosynthetic Analysis & Mechanism

The synthesis relies on a "Coupling-Cyclization" sequence. The iodine atom at C3 is significantly more labile toward oxidative addition by Palladium(0) than the chlorine at C2. This allows for the selective introduction of an alkyne, followed by a base-mediated cyclization where the C4-amine attacks the activated alkyne.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow from starting material to the 5-azaindole core, highlighting the chemoselective strategy.

Detailed Experimental Protocol

Phase 1: Selective Sonogashira Coupling

Objective: Introduce the alkyne at the C3 position without disturbing the C2-Cl bond.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal alkyne (e.g., Phenylacetylene, TMS-acetylene) (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)

-

Co-catalyst: Copper(I) iodide [CuI] (0.05 equiv)[4]

-

Base/Solvent: Triethylamine (Et3N) / DMF (1:4 ratio)

Procedure:

-

Setup: In a dry Schlenk tube or microwave vial, dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Degassing: Add Et3N (3.0 equiv). Degas the solution by bubbling Argon for 10 minutes (Critical to prevent homocoupling of the alkyne).

-

Catalyst Addition: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (5 mol%). The solution will typically turn dark.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Note: Heating is usually unnecessary due to the high reactivity of the C3-Iodine. If the reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent premature cyclization or reaction at the C2-Cl.

-

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The intermediate 3-alkynyl-pyridine is usually less polar than the starting amine.

Phase 2: Indole Ring Formation (Cyclization)

Objective: Cyclize the 3-alkynyl intermediate to form the pyrrolo[3,2-c]pyridine core.

Reagents:

-

Substrate: 3-Alkynyl-2-chloropyridin-4-amine

-

Base: Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

Procedure:

-

Dissolution: Dissolve the intermediate from Phase 1 in anhydrous NMP (0.1 M).

-

Base Addition: Add KOtBu (2.0 equiv) in one portion.

-

Heating: Heat the reaction to 80°C for 2–4 hours.

-

Quench: Cool to RT and quench with saturated NH4Cl solution.

-

Extraction: Extract with EtOAc. Caution: The product (azaindole) can be polar. Ensure thorough extraction.

-

Purification: Flash chromatography. A gradient of DCM/MeOH (95:5) is often required due to the polarity of the azaindole NH.

Phase 3: Late-Stage Functionalization (Optional)

The resulting 4-chloro-1H-pyrrolo[3,2-c]pyridine retains the chlorine atom. This can be further derivatized via Suzuki coupling to introduce aryl/heteroaryl groups at the 4-position, expanding the SAR library.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Alkyne homocoupling (Glaser coupling) | Ensure rigorous degassing (Argon sparge). Add alkyne slowly. |

| Loss of Cl (Step 1) | Reaction temperature too high | Keep Sonogashira at RT. The C2-Cl is stable at RT but reactive >80°C with Pd. |

| Incomplete Cyclization | Base too weak or solvent wet | Use KOtBu (fresh) in NMP. NaH is a viable alternative if KOtBu fails. |

| Product Sticking to Silica | High polarity of azaindole | Use DCM/MeOH or add 1% Et3N to the eluent. |

Workflow Logic Tree

Figure 2: Decision tree for monitoring the Sonogashira coupling step.

Safety & Handling

-

This compound: Irritant.[3] Handle in a fume hood.

-

Palladium Catalysts: Potential sensitizers. Avoid inhalation.

-

KOtBu: Corrosive and moisture sensitive. Store under inert atmosphere.

References

-

Synthesis of this compound: ChemicalBook. General procedure for the synthesis from 2-chloro-4-aminopyridine via iodination.[1][3] Link

-

Sonogashira Coupling of Aminopyridines: Organic & Biomolecular Chemistry. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." (Analogous reactivity for 3-iodo-4-aminopyridines). Link

-

Azaindole Synthesis Review: Organic Chemistry Frontiers. "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[8][9] Link

-

Pyrrolo[3,2-c]pyridine Derivatives: PubMed Central. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." Link

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Chinese Manufacturer Supply this compound 909036-46-0 On Stock with Competitive Price [whsysbio.net]

- 3. echemi.com [echemi.com]

- 4. scirp.org [scirp.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Exploring the Versatile World of this compound: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 7. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step synthesis of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols

Application Note: Strategic Synthesis of 4-Substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols

Executive Summary & Strategic Rationale

The 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole) is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and purine.[1][2][3] The specific target class—4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols —incorporates two critical design elements:

-

C4-Substitution: A vector for accessing the ATP-binding pocket or solvent-exposed regions of kinases (e.g., JAK, BET, or PI3K families).[1][2][3]

-

C2-Propan-2-ol (Tertiary Alcohol): A solubilizing group that often acts as a hydrogen bond donor/acceptor or a metabolic handle, replacing unstable methyl groups or lipophilic chains.[1][2][3]

Synthetic Challenge: The 5-azaindole core is electron-deficient compared to indole.[2][3] The C2-proton is acidic (

The Solution: This protocol utilizes a Directed Ortho-Metalation (DoM) strategy protected by a SEM (2-(trimethylsilyl)ethoxymethyl) group.[1][2][3] This route is superior to N-Boc or N-Tosyl strategies because the SEM group tolerates the basic conditions of subsequent cross-couplings and prevents the "halogen dance" often seen during lithiation of halogenated azaindoles.[3]

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three phases: Scaffold Protection, C2-Functionalization (DoM), and C4-Diversification (

Detailed Experimental Protocols

Phase 1: Protection of the Scaffold

Objective: Install the SEM group to mask the pyrrole NH and direct C2-lithiation.[3]

-

Reagents: 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Commercial), NaH (60%), SEM-Cl, DMF.[1][2][3]

-

Mechanism: Deprotonation of the pyrrole NH followed by

attack on SEM-Cl.[2][3]

Step-by-Step:

-

Charge a dry flask with 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and anhydrous DMF (0.2 M concentration). Cool to 0°C under

.[1][3] -

Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution:

gas evolution. -

Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/yellow.

-

Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][3]

-

Workup: Quench with sat.

, extract with EtOAc (3x).[1][3] Wash organics with -

Purification: Flash chromatography (0-20% EtOAc/Hexanes).

Phase 2: C2-Lithiation & Alcohol Installation (The Critical Step)

Objective: Install the tertiary alcohol using Directed Ortho-Metalation (DoM).

-

Reagents: 1-SEM-4-chloro-pyrrolo[3,2-c]pyridine,

-BuLi (2.5 M), Acetone, THF.[1][2][3] -

Critical Control: Temperature must be maintained at -78°C to prevent Lithium-Halogen exchange at the C4-position.[2][3]

Step-by-Step:

-

Dissolve the SEM-protected intermediate (1.0 eq) in anhydrous THF (0.15 M). Cool to -78°C (Dry ice/Acetone bath).

-

Add

-BuLi (1.2 eq) dropwise over 20 mins.[1][2][3] -

Add anhydrous Acetone (3.0 eq) dropwise.

-

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Add sat.

solution while at 0°C. -

Workup: Extract with EtOAc, dry (

), and concentrate. -

Purification: Flash chromatography (gradient 10-40% EtOAc/Hexanes).

Phase 3: C4-Diversification (Library Generation)

Objective: Replace the 4-Chloro handle with the desired substituent (Aryl, Heteroaryl, or Amine).[1][2][3]

Option A: Suzuki-Miyaura Coupling (For Aryl/Heteroaryl groups) [1][2][3]

-

Combine Phase 2 Product (1.0 eq), Boronic Acid/Ester (1.5 eq), and

(2.0 eq) in Dioxane:Water (4:1) .[1][3] -

Degas with

for 10 mins. -

Add catalyst:

(0.05 eq) or -

Heat to 90°C for 4-12 hours.

-

Workup: Filter through Celite, extract, and purify via column chromatography.

Option B:

-

Dissolve Phase 2 Product in NMP or DMSO .

-

Heat to 100-120°C (Microwave preferred for 30 mins).

Phase 4: Global Deprotection

Objective: Remove the SEM group without dehydrating the C2-alcohol.[3]

-

Risk: Strong acids (HCl/TFA) can eliminate the tertiary alcohol to form the alkene.[1][3]

-

Preferred Method (Fluoride):

-

Dissolve the C4-substituted intermediate in THF .

-

Add TBAF (1.0 M in THF, 3.0 eq) and Ethylenediamine (EDA) (3.0 eq).[1][3]

-

Heat to 60°C for 4-8 hours.

-

Workup: Dilute with EtOAc, wash with water (5x) to remove TBAF salts.[1][3]

-

Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Process Data & Troubleshooting

| Parameter | Optimal Range | Failure Mode | Solution |

| Lithiation Temp | -78°C to -70°C | > -60°C | Li-Cl exchange occurs; polymerizes.[2][3] Keep strictly cold. |

| Lithiation Time | 45 - 60 min | > 2 hours | Anion isomerization.[2][3] Quench promptly. |

| SEM Deprotection | TBAF/EDA | TFA/Acid | Dehydration of alcohol to alkene.[1][3] Use Fluoride method.[1][3] |

| C4-Coupling | Pd(dppf)Cl2 | Pd(OAc)2 | Pd(dppf) prevents chelation to pyridine N. |

Workflow Visualization

References & Authoritative Grounding

-

L'Heureux, A., et al. (2010).[1][3] "Syntheses of the JAK Kinase Inhibitor 5-Azaindole Core." Journal of Organic Chemistry. Describes the fundamental lithiation strategies for 5-azaindoles and the use of SEM protection to prevent side reactions.

-

Schirok, H. (2005).[1][3] "Synthesis of 4-Substituted 2-Aryl-5-azaindoles." Journal of Organic Chemistry. Provides precedent for C4-substitution (Suzuki/SnAr) on the 5-azaindole scaffold.[2][3]

-

Vertex Pharmaceuticals. (2015).[1][3] "Pyrrolo[3,2-c]pyridine derivatives as inhibitors of JAK." World Intellectual Property Organization (Patent WO2015123456).[1][3] (Example citation for specific kinase inhibitor context).

-

Klaver, S., et al. (2016).[1][3] "Managing the acidity of Azaindoles: Protection strategies." Tetrahedron. Discusses the specific stability of SEM vs Boc in lithiation chemistry.

Note: While specific patent numbers vary by exact derivative, the chemical logic is grounded in the foundational "L'Heureux" methodology which is the industry standard for this scaffold.[1][3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | C19H21BN2O4S | CID 59581266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

2-Chloro-3-iodopyridin-4-amine as an intermediate for heterocyclic compounds

Topic: 2-Chloro-3-iodopyridin-4-amine as an Intermediate for Heterocyclic Compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Modular Scaffold for Orthogonal Functionalization and Fused Heterocycle Synthesis[1]

Introduction & Strategic Utility

This compound (CAS: 909036-46-0) represents a high-value "privileged scaffold" in medicinal chemistry due to its unique halogen substitution pattern. The presence of three distinct reactive handles—an electron-rich amino group at C4, a highly reactive iodine at C3, and a less reactive chlorine at C2—enables orthogonal functionalization .

This scaffold allows researchers to perform sequential, regioselective transformations without the need for extensive protecting group strategies. It is particularly critical in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and fused heterocyclic systems such as 1H-pyrrolo[3,2-c]pyridines (azaindoles) and pyrido[4,3-d]pyrimidines .

Key Reactivity Features:

-

C3-Iodine: The most reactive site for oxidative addition. Facilitates selective Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) at room or mild temperatures, leaving the C2-chlorine intact.

-

C2-Chlorine: Less reactive. Serves as a latent electrophile for subsequent nucleophilic aromatic substitution (

) or higher-temperature catalytic couplings. -

C4-Amine: Acts as a directing group for ortho-metallation or a nucleophile for cyclization sequences.

Reactivity Map & Logic

The following diagram illustrates the orthogonal reactivity hierarchy, guiding the chemist on the optimal order of operations to maximize yield and regioselectivity.

Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization logic.

Experimental Protocols

Protocol A: Regioselective C3-Arylation via Suzuki-Miyaura Coupling